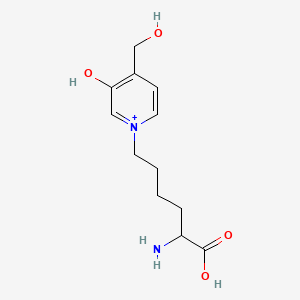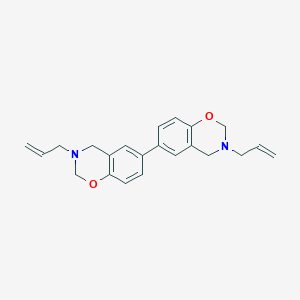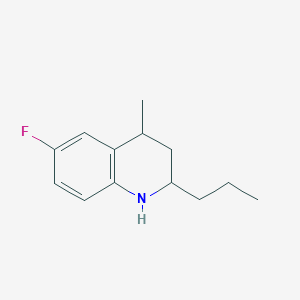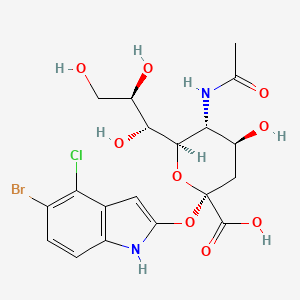
Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- is a quaternary ammonium compound derived from pyridine This compound is notable for its unique structure, which includes both amino and carboxyl functional groups, as well as hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- typically involves the reaction of glutaraldehyde with proteins, such as ovalbumin. This reaction leads to the formation of quaternary pyridinium compounds, which can be isolated by acid hydrolysis . The reaction conditions usually include an acidic environment to facilitate the hydrolysis process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of its laboratory synthesis can be scaled up for industrial purposes, involving controlled reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium compounds.
Biology: Studied for its interactions with proteins and its potential role in protein cross-linking.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems.
Mecanismo De Acción
The mechanism of action of Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- involves its interaction with various molecular targets. The compound can form cross-links with proteins, affecting their structure and function. This interaction is facilitated by the presence of amino and carboxyl groups, which can form covalent bonds with protein residues .
Comparación Con Compuestos Similares
Similar Compounds
- Pyridinium chloride hydrochloride
- 2-ammonio-6-(3-oxidopyridinium-1-yl)hexanoate
- 1-(5-amino-5-carboxypentyl)-3-(5-amino-5-carboxy-pentylamino)pyridinium salt
Uniqueness
Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound for research in various scientific fields.
Propiedades
Número CAS |
502158-75-0 |
|---|---|
Fórmula molecular |
C12H19N2O4+ |
Peso molecular |
255.29 g/mol |
Nombre IUPAC |
2-amino-6-[3-hydroxy-4-(hydroxymethyl)pyridin-1-ium-1-yl]hexanoic acid |
InChI |
InChI=1S/C12H18N2O4/c13-10(12(17)18)3-1-2-5-14-6-4-9(8-15)11(16)7-14/h4,6-7,10,15H,1-3,5,8,13H2,(H-,16,17,18)/p+1 |
Clave InChI |
KLPODOCBHMULLN-UHFFFAOYSA-O |
SMILES canónico |
C1=C[N+](=CC(=C1CO)O)CCCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzaldehyde, 2,2'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B15166028.png)
![(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene](/img/structure/B15166034.png)
![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B15166036.png)

![5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol](/img/structure/B15166040.png)
![1-[(2,4,4,5,5,6,6,7,7,8,8,9,9,9-Tetradecafluorononyl)oxy]octadecane](/img/structure/B15166044.png)



![6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione](/img/structure/B15166074.png)

![5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15166081.png)
![2-(5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B15166092.png)

